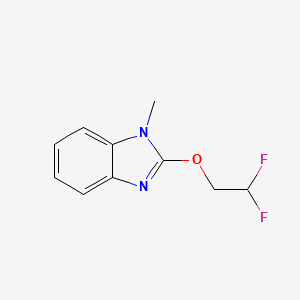

2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of the difluoroethoxy group in this compound introduces unique chemical properties, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,2-difluoroethanol with a suitable benzodiazole precursor. One common method includes the use of sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy benzodiazole oxides, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modulate biological pathways. It interacts with specific molecular targets, influencing enzyme activity and receptor modulation. Research indicates that derivatives of benzodiazoles often exhibit anti-anxiety, anticonvulsant, and sedative properties.

Electrolyte Solvents in Battery Technology

Recent studies have explored the use of fluorinated compounds like 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole as electrolyte solvents in lithium-ion batteries. The compound's high oxidative stability and low volatility make it suitable for enhancing battery performance, particularly in high-energy density configurations .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for various transformations, including oxidation and substitution reactions, enabling the development of new chemical entities for further research and application.

Case Study 1: Electrolyte Performance

A study evaluated the performance of lithium-ion batteries using this compound as an electrolyte solvent. The results indicated improved cycling stability and efficiency compared to traditional carbonate-based electrolytes. The compound facilitated better ionic conductivity and reduced degradation during charge-discharge cycles .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, derivatives of this compound were tested for anticonvulsant activity. The findings demonstrated that modifications to the difluoroethoxy group could enhance efficacy against seizure models in laboratory animals, suggesting potential therapeutic applications in epilepsy treatment .

Wirkmechanismus

The mechanism of action of 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but differs in the core structure.

1-Methyl-1H-1,3-benzodiazole: Lacks the difluoroethoxy group, resulting in different chemical properties.

2,2,2-Trifluoroethoxy derivatives: Contain a trifluoroethoxy group, leading to increased hydrophobicity and different reactivity.

Uniqueness

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole is unique due to the presence of both the difluoroethoxy group and the benzodiazole core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, characterized by a unique difluoroethoxy group. This compound has garnered interest in scientific research due to its potential biological activities, including antitumor and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C10H10F2N2O. The presence of the difluoroethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and molecular targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoroethoxy group can increase binding affinity to these targets, potentially modulating enzyme activities and receptor functions. This interaction may lead to various biological effects, including inhibition of cell proliferation and modulation of signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various benzodiazole derivatives for their effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives showed high potential to inhibit cell proliferation in both 2D and 3D cultures .

| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |

| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |

| Compound X (similar structure) | 6.26 ± 0.33 | 20.46 ± 8.63 |

The higher efficacy observed in the 2D assay compared to the 3D assay suggests that penetration into three-dimensional structures may limit the effectiveness of the compound .

Antimicrobial Activity

In addition to antitumor properties, benzodiazole derivatives have been investigated for their antimicrobial effects. A study reported promising antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The compounds were evaluated using broth microdilution methods according to CLSI guidelines .

Case Studies

Several case studies have highlighted the biological activity of benzodiazole derivatives:

- Case Study 1 : A series of synthesized benzothiazole derivatives exhibited potent antitumor activity against breast cancer cell lines. Compounds with structural similarities to this compound showed IC50 values in the low micromolar range.

- Case Study 2 : Research on a related compound demonstrated effective inhibition of cellular tyrosinase activity in B16F10 murine cells, indicating potential applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-1H-1,3-benzodiazole | Lacks difluoroethoxy group | Lower activity |

| Benzothiazole Derivatives | Similar heterocyclic structure | Higher antitumor efficacy |

The unique combination of the difluoroethoxy group and the benzodiazole core in this compound provides distinct chemical properties that may enhance its biological activities compared to related compounds .

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c1-14-8-5-3-2-4-7(8)13-10(14)15-6-9(11)12/h2-5,9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVYVRSJJOLPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.